molecular formula C12H18F3NO4 B8256156 Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate

Cat. No.: B8256156
M. Wt: 297.27 g/mol
InChI Key: UHKUDTYCVAQWGK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate is a complex organic compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with ethyl bromoacetate under basic conditions to form the ester.

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate is unique due to its combination of a spirocyclic structure with an ester and trifluoroacetate group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.C2HF3O2/c1-2-13-9(12)3-8-4-10(5-8)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKUDTYCVAQWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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